molecular formula C6H7FN2 B151905 (6-Fluoropyridin-3-yl)methanamine CAS No. 205744-17-8

(6-Fluoropyridin-3-yl)methanamine

Cat. No.: B151905
CAS No.: 205744-17-8
M. Wt: 126.13 g/mol
InChI Key: KYRWSLUCAPNJPI-UHFFFAOYSA-N
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Description

(6-Fluoropyridin-3-yl)methanamine: is an organic compound with the molecular formula C6H7FN2. It is a colorless to pale yellow liquid with a boiling point of 201-203°C at 760 mmHg and a density of 1.165 g/cm³ at 25°C. This compound is soluble in water, ethanol, and most organic solvents. It is also known by other names such as 3-(Aminomethyl)-6-fluoropyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing (6-Fluoropyridin-3-yl)methanamine involves the reaction of 6-Fluoropyridine with formaldehyde, followed by reduction with hydrogen gas in the presence of a nickel catalyst. This method ensures high purity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: (6-Fluoropyridin-3-yl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various reduced forms of the compound.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry: (6-Fluoropyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which have unique chemical and physical properties .

Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a precursor for the synthesis of biologically active molecules .

Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (6-Fluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Fluoro-5-(aminomethyl)pyridine
  • 3-Pyridinemethanamine, 6-fluoro-
  • 6-Fluoro-3-pyridinemethanamine dihydrochloride
  • 6-Fluoropyridin-3-yl)methylamine

Uniqueness: (6-Fluoropyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the fluorine atom at the 6-position significantly influences its reactivity and interactions with other molecules .

Properties

IUPAC Name

(6-fluoropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRWSLUCAPNJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617261
Record name 1-(6-Fluoropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205744-17-8
Record name 1-(6-Fluoropyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-fluoropyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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